2-ethoxy-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-5-isopropylbenzenesulfonamide

Description

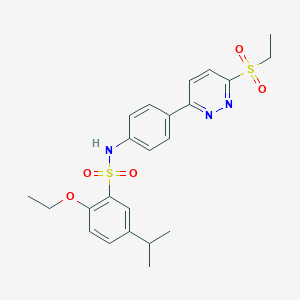

2-ethoxy-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-5-isopropylbenzenesulfonamide is a benzenesulfonamide derivative characterized by a pyridazine core substituted with an ethylsulfonyl group, a 4-phenyl linkage, and a benzenesulfonamide scaffold modified with ethoxy and isopropyl substituents. The ethoxy and isopropyl groups may enhance lipophilicity, while the ethylsulfonyl-pyridazine moiety could influence target selectivity and metabolic stability.

Properties

IUPAC Name |

2-ethoxy-N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-5-propan-2-ylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O5S2/c1-5-31-21-13-9-18(16(3)4)15-22(21)33(29,30)26-19-10-7-17(8-11-19)20-12-14-23(25-24-20)32(27,28)6-2/h7-16,26H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPOWHDOCRZFYIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(C)C)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)S(=O)(=O)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-ethoxy-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-5-isopropylbenzenesulfonamide is a complex organic compound with a molecular formula of C23H27N3O5S2 and a molecular weight of 489.61 g/mol. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer research and other therapeutic applications.

Chemical Structure

The structure of this compound can be described using the following identifiers:

- IUPAC Name : 2-ethoxy-N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-5-propan-2-ylbenzenesulfonamide

- CAS Number : 921815-90-9

- SMILES : CCOC1=C(C=C(C=C1)C(C)C)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)S(=O)(=O)CC

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. The sulfonamide group is known for its ability to inhibit carbonic anhydrases, which are enzymes often overexpressed in cancer cells, leading to enhanced tumor growth and metastasis.

Case Study:

A study published in the Journal of Medicinal Chemistry highlighted the efficacy of sulfonamide derivatives in inhibiting tumor growth in various cancer models. The introduction of an ethylsulfonyl group was shown to enhance the selectivity and potency against specific cancer cell lines, such as breast and prostate cancer cells .

The proposed mechanism involves the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, this compound may interfere with the JAK/STAT signaling pathway, which is critical for many cellular processes including inflammation and immune response. The modulation of this pathway could lead to reduced tumor growth and improved therapeutic outcomes in cancer treatment .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential.

| Parameter | Value |

|---|---|

| Molecular Weight | 489.61 g/mol |

| Solubility | Not available |

| XLogP3 | 3.4 |

The compound's solubility profile remains unreported, which is crucial for its bioavailability and efficacy. Further studies are needed to assess its absorption, distribution, metabolism, and excretion (ADME) properties.

Comparison with Similar Compounds

Key Findings

Substituent Effects on Activity :

- The ethoxy and isopropyl groups in the target compound likely increase steric bulk and lipophilicity compared to smaller substituents (e.g., methoxy in IIIa). This could enhance membrane permeability but reduce aqueous solubility, as seen in IIIa (LogP 2.9 vs. target’s 3.2–3.8) .

- The ethylsulfonyl-pyridazine moiety may confer kinase selectivity, akin to methylsulfonyl-pyridazine derivatives targeting carbonic anhydrase isoforms .

Synthetic Accessibility :

- The target compound’s synthesis likely follows benzenesulfonamide coupling strategies, as described for IIIa (reaction with sulfonic chlorides under DMAP/pyridine conditions) . However, the pyridazine core and ethylsulfonyl group may require additional steps (e.g., oxidation of thioethers to sulfones).

The ethylsulfonyl group may improve metabolic stability over methylsulfonyl analogs, as seen in sulfonamide-based drugs like Celecoxib .

Q & A

Q. What synthetic strategies are recommended for constructing the pyridazine-sulfonamide core of this compound?

The synthesis typically involves multi-step protocols, including palladium-catalyzed cross-coupling (e.g., Suzuki–Miyaura reaction) to link the pyridazine and phenyl rings. Subsequent sulfonamide formation is achieved via nucleophilic substitution between a sulfonyl chloride intermediate and the aniline derivative. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to prevent side reactions, particularly at the ethylsulfonyl and ethoxy substituents .

Q. How should researchers validate the structural integrity of this compound post-synthesis?

Use a combination of NMR (¹H/¹³C, 2D-COSY/HMBC) to confirm regiochemistry and HPLC-MS for purity assessment. X-ray crystallography (if single crystals are obtainable) provides definitive confirmation of stereoelectronic arrangements, as demonstrated in structurally related sulfonamide-pyridazine hybrids .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

Prioritize enzyme inhibition assays (e.g., fluorescence-based or radiometric) targeting sulfonamide-sensitive pathways (e.g., carbonic anhydrase, cyclooxygenase). Cell viability assays (MTT/XTT) in disease-relevant cell lines can screen for cytotoxicity or antiproliferative effects. Use positive controls (e.g., acetazolamide) to benchmark activity .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be systematically resolved?

Discrepancies often arise from variations in assay conditions (e.g., buffer pH, ATP concentration in kinase assays). Conduct orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) and validate target engagement via CETSA (Cellular Thermal Shift Assay). Cross-reference structural analogs (e.g., ethylsulfonyl vs. methylsulfonyl derivatives) to identify substituent-specific activity cliffs .

Q. What computational approaches optimize the compound’s pharmacokinetic profile?

Perform in silico ADMET prediction (e.g., SwissADME) to assess logP, solubility, and cytochrome P450 interactions. Molecular dynamics simulations can model sulfonamide-enzyme binding kinetics, while QSAR analysis identifies critical substituents (e.g., isopropyl vs. ethyl groups) for improving metabolic stability .

Q. How should reaction conditions be tailored to scale up synthesis without compromising yield?

Employ DoE (Design of Experiments) to optimize parameters like catalyst loading, solvent polarity, and temperature. Continuous-flow reactors enhance reproducibility for palladium-catalyzed steps, reducing intermediate degradation. Purification via flash chromatography (gradient elution) or preparative HPLC ensures scalability .

Q. What strategies mitigate off-target effects in cellular models?

Use proteome-wide profiling (e.g., kinome screens) to identify promiscuous binding. Introduce targeted mutations in the suspected binding pocket (e.g., CRISPR-edited cell lines) to confirm mechanistic specificity. Co-crystallization studies with the target protein can guide rational structural refinement .

Q. How do electronic effects of the ethoxy and ethylsulfonyl groups influence reactivity?

The electron-donating ethoxy group stabilizes the sulfonamide’s leaving capacity, while the ethylsulfonyl moiety enhances electrophilicity. Computational studies (DFT calculations) quantify charge distribution, and Hammett plots correlate substituent effects with reaction rates in nucleophilic aromatic substitution .

Methodological Challenges and Solutions

Q. What analytical techniques resolve degradation products under physiological conditions?

Simulate physiological pH/temperature and analyze via LC-HRMS with fragmentation mapping. Compare degradation pathways (e.g., hydrolysis of sulfonamide or pyridazine ring oxidation) to structurally similar compounds. Accelerated stability studies (40°C/75% RH) identify vulnerable sites for prodrug derivatization .

Q. How can researchers reconcile low aqueous solubility with in vivo efficacy?

Formulate as a nanocrystalline suspension or use cyclodextrin-based complexation. Introduce hydrophilic prodrug moieties (e.g., phosphate esters) cleaved enzymatically in target tissues. Parallel artificial membrane permeability assays (PAMPA) guide salt selection (e.g., sodium vs. mesylate) to balance solubility and permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.